molecular formula C21H19Cl2N3O2 B298981 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Cat. No. B298981
M. Wt: 416.3 g/mol
InChI Key: KUHGVQKCDKDXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, also known as DPP4 inhibitor, is a chemical compound that has been extensively studied for its potential application in the treatment of type 2 diabetes.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors involves the inhibition of the enzyme 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, which is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, these hormones are able to remain active for longer periods, resulting in increased insulin secretion and improved glucose control.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors include increased insulin secretion, improved glucose control, and reduced blood glucose levels. These effects are achieved by the inhibition of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, which leads to increased levels of active incretin hormones such as GLP-1 and GIP.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors in lab experiments include their ability to improve glucose control and reduce blood glucose levels, which can be useful in studying the effects of diabetes on various physiological processes. However, the limitations of using 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors include their potential side effects and the need for careful dosing to avoid toxicity.

Future Directions

The future directions for 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors include the development of more potent and selective inhibitors, as well as the investigation of their potential application in the treatment of other diseases such as cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors and their potential long-term effects on human health.
Conclusion
In conclusion, 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors have shown great potential as a treatment for type 2 diabetes, and their mechanism of action has been extensively studied. While there are limitations to their use in lab experiments, their advantages make them a valuable tool for studying the effects of diabetes on various physiological processes. As research continues, it is likely that 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors will play an increasingly important role in the treatment of a range of diseases.

Synthesis Methods

The synthesis of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors involves the reaction of 3,4-dichlorobenzaldehyde, 4-methylphenylhydrazine, and 1H-pyrrolo[3,2-c]pyridin-4(5H)-one in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then subjected to a series of purification steps to obtain the final compound.

Scientific Research Applications

2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors have been extensively studied for their potential application in the treatment of type 2 diabetes. They work by inhibiting the enzyme dipeptidyl peptidase 4 (2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, these hormones are able to remain active for longer periods, resulting in increased insulin secretion and improved glucose control.

properties

Product Name

2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Molecular Formula

C21H19Cl2N3O2

Molecular Weight

416.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-7-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C21H19Cl2N3O2/c1-12-3-5-13(6-4-12)18-17-19(25-10-2-9-24(18)25)21(28)26(20(17)27)14-7-8-15(22)16(23)11-14/h3-8,11,17-19H,2,9-10H2,1H3

InChI Key

KUHGVQKCDKDXNU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)N5N2CCC5

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)N5N2CCC5

Origin of Product

United States

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